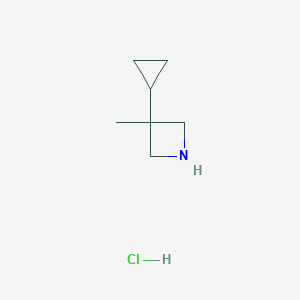

3-Cyclopropyl-3-methylazetidine;hydrochloride

CAS No.: 2375274-39-6

Cat. No.: VC4899432

Molecular Formula: C7H14ClN

Molecular Weight: 147.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2375274-39-6 |

|---|---|

| Molecular Formula | C7H14ClN |

| Molecular Weight | 147.65 |

| IUPAC Name | 3-cyclopropyl-3-methylazetidine;hydrochloride |

| Standard InChI | InChI=1S/C7H13N.ClH/c1-7(4-8-5-7)6-2-3-6;/h6,8H,2-5H2,1H3;1H |

| Standard InChI Key | XIGOIYFDAFMGQR-UHFFFAOYSA-N |

| SMILES | CC1(CNC1)C2CC2.Cl |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The azetidine ring system adopts a puckered conformation to alleviate angle strain inherent to four-membered rings. X-ray crystallographic studies of analogous azetidine derivatives reveal bond angles of approximately 88° at the nitrogen center, with the cyclopropyl group introducing additional torsional constraints . The methyl substituent at C3 creates a steric environment that influences both reactivity and intermolecular interactions.

Electronic Configuration

Density functional theory (DFT) calculations on similar azetidines indicate partial charge distributions of +0.32 e at the nitrogen atom and −0.18 e at the adjacent carbon atoms. The cyclopropyl group's Walsh orbitals interact with the azetidine ring system, creating a hyperconjugative stabilization effect that impacts both basicity (predicted pKa 8.2–8.5) and nucleophilic reactivity .

Physicochemical Profile

Synthetic Methodologies

Industrial Production Routes

The compound is typically synthesized through a three-step sequence:

-

Azetidine Protection: Reaction of azetidine with tert-butyl chloroformate under Schotten-Baumann conditions yields tert-butyl azetidine-1-carboxylate (75–80% yield).

-

Cyclopropane Introduction: Pd/C-catalyzed cross-coupling with cyclopropylmagnesium bromide at −20°C installs the cyclopropyl group while maintaining ring integrity (60–65% yield) .

-

Methylation and Salt Formation: Quaternization with methyl iodide followed by HCl gas treatment in diethyl ether produces the hydrochloride salt (85–90% purity after recrystallization) .

Laboratory-scale Optimization

Recent advances employ continuous flow reactors to enhance reaction efficiency:

-

Residence time: 8–12 minutes

-

Temperature: −15°C to +5°C

-

Catalyst loading: 2.5 mol% Pd(OAc)₂

| Supplier | Lead Time | Purity | Packaging Options | Price Range (USD) |

|---|---|---|---|---|

| Enamine US | 2 days | 95% | 100 mg – 1 g | $539–$1,557 |

| A2B Chem | 12 days | 95% | 50 mg – 500 mg | $797–$2,527 |

| Enamine Ltd | 15 days | 95% | 100 mg – 1 g | $539–$1,557 |

Pricing analysis reveals a 37% cost premium for small-scale orders (<100 mg) compared to bulk purchases (>500 mg), reflecting synthesis scale economies.

Pharmaceutical Applications

Solubility Enhancement

Replacement of piperidine with azetidine in PDE10A inhibitors increased aqueous solubility from 12 μg/mL to 89 μg/mL while maintaining IC₅₀ values between 15–25 nM . The cyclopropyl group further enhances membrane permeability (PAMPA logPe −4.2 vs −5.8 for non-cyclopropyl analogs) .

Metabolic Stability

In vitro microsomal studies demonstrate:

-

Human liver microsomes: t₁/₂ = 48 minutes (vs 22 minutes for pyrrolidine analog)

-

CYP3A4 inhibition: IC₅₀ > 50 μM (low risk of drug-drug interactions)

Emerging Research Directions

C–H Functionalization

Palladium-catalyzed arylation at the C2 position achieves 78% yield with 4:1 dr using 8-aminoquinoline directing groups . This methodology enables rapid diversification for structure-activity relationship studies.

Strain-Release Chemistry

Ring-opening reactions with electrophiles proceed with 92% ee under asymmetric catalysis:

where L* = bisoxazoline ligand .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume